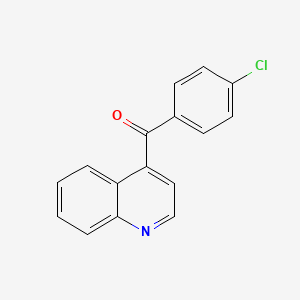

4-(4-Chlorobenzoyl)quinoline

Descripción general

Descripción

4-(4-Chlorobenzoyl)quinoline is a chemical compound with the molecular formula C₁₆H₁₀ClNO . It belongs to the quinoline family and exhibits interesting biological properties. This compound has been synthesized and characterized through various analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .

Synthesis Analysis

The synthesis of 4-(4-Chlorobenzoyl)quinoline involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride , mediated by triethylamine in acetonitrile. The reaction occurs at 80°C for 20 minutes in a Monowave 50 reactor. This protocol stands out due to its short reaction time, operational simplicity, and clean reaction profile .

Molecular Structure Analysis

X-ray diffraction analyses reveal that the crystal structure of 4-(4-Chlorobenzoyl)quinoline is characterized by various interactions, including C-H···N, C-H···O, Cl···π, and π···π interactions . In the solid state, the molecular conformation exhibits an orthogonal orientation between aromatic rings . Dispersion forces play a significant role in building the crystal, consistent with the few short hydrogen interactions detected. Electrostatic potential maps suggest the formation of σ-holes over the Cl atoms .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Green Chemistry Approaches

The quinoline core, including derivatives such as 4-(4-Chlorobenzoyl)quinoline, is recognized for its broad range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. The conventional synthesis methods of quinoline derivatives often require harsh conditions and the use of hazardous chemicals. However, recent advancements focus on green chemistry approaches to synthesize these compounds. These methods aim to reduce or eliminate the use of toxic chemicals, solvents, and catalysts, making the process more environmentally friendly and safer for human health. This shift towards greener methodologies is not only beneficial for the environment but also opens new dimensions in the application of quinoline scaffolds in medicinal chemistry (Nainwal et al., 2019).

Anticorrosive Properties

Quinoline derivatives, including those with 4-(4-Chlorobenzoyl)quinoline, are widely utilized as anticorrosive materials. They are particularly effective against metallic corrosion due to their high electron density, which allows them to adsorb on metal surfaces and form stable chelating complexes. This property is enhanced by polar substituents like hydroxyl, methoxy, amino, and nitro groups. The review by Verma et al. presents an overview of recent reports on quinoline-based compounds as corrosion inhibitors, highlighting their significance in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Biological Activities

Quinoline and quinazoline alkaloids have been the focus of research due to their significant bioactivities. These compounds, isolated from natural sources or synthesized, have shown a wide range of biological effects, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory activities. Their discovery has spurred ongoing research into the development of new therapeutic agents based on these alkaloids. This extensive review provides insights into the bioactive compounds from these classes and highlights their potential in drug development (Shang et al., 2018).

Propiedades

IUPAC Name |

(4-chlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFQBZZMCVQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobenzoyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)

amine dihydrochloride](/img/structure/B1433436.png)

![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)

![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)

![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)

![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)